3-(1-((3'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione
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Overview
Description
3-(1-((3’-(Trifluoromethyl)-[1,1’-biphenyl]-4-yl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione is a complex organic compound featuring a trifluoromethyl group, a biphenyl structure, and an oxazolidine-2,4-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-((3’-(Trifluoromethyl)-[1,1’-biphenyl]-4-yl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Biphenyl Sulfonyl Intermediate: This involves the reaction of 3-(trifluoromethyl)benzene with a suitable sulfonyl chloride under basic conditions to form the sulfonyl derivative.
Azetidine Ring Formation: The sulfonyl derivative is then reacted with an azetidine precursor under controlled conditions to form the azetidine ring.
Oxazolidine-2,4-dione Formation: Finally, the azetidine intermediate is reacted with a suitable reagent to introduce the oxazolidine-2,4-dione moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(1-((3’-(Trifluoromethyl)-[1,1’-biphenyl]-4-yl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be employed to modify the sulfonyl group or other functional groups within the molecule.
Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
3-(1-((3’-(Trifluoromethyl)-[1,1’-biphenyl]-4-yl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: It may be used in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of 3-(1-((3’-(Trifluoromethyl)-[1,1’-biphenyl]-4-yl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can modulate their activity. The pathways involved often depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-(Trifluoromethyl)benzylamine
- 4-(Trifluoromethyl)benzylamine
- 3,5-Bis(trifluoromethyl)benzylamine
Uniqueness
Compared to these similar compounds, 3-(1-((3’-(Trifluoromethyl)-[1,1’-biphenyl]-4-yl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione stands out due to its complex structure, which combines multiple functional groups and a unique biphenyl sulfonyl moiety. This complexity provides it with distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-[1-[4-[3-(trifluoromethyl)phenyl]phenyl]sulfonylazetidin-3-yl]-1,3-oxazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2O5S/c20-19(21,22)14-3-1-2-13(8-14)12-4-6-16(7-5-12)30(27,28)23-9-15(10-23)24-17(25)11-29-18(24)26/h1-8,15H,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPDFYNOECRMJNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=C(C=C2)C3=CC(=CC=C3)C(F)(F)F)N4C(=O)COC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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